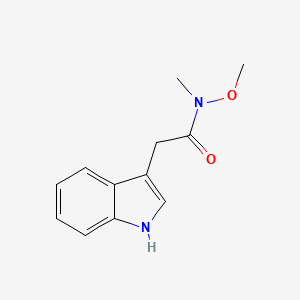

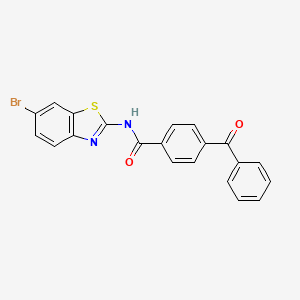

![molecular formula C19H10Cl2N2O3 B2576104 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 299440-45-2](/img/structure/B2576104.png)

2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

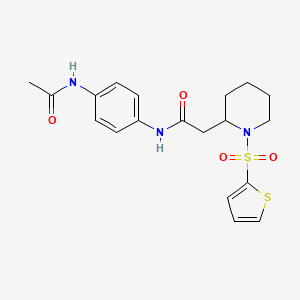

“2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized via the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The title compound was found to crystallize in the orthorhombic crystal system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile, and aromatic aldehydes in the presence of K2CO3 as a basic catalyst has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been synthesized through various methods, demonstrating the versatility in its preparation. For instance, Shi et al. (2004) detailed the synthesis of a related compound using 4-hydroxycoumarin and 3′,4′-dichlorobenzylidenemalononitrile, catalyzed by KF-montmorillonite, highlighting the compound's structural properties through X-ray crystallography (Shi, Wu, Zhuang, & Zhang, 2004).

- Another approach for synthesizing derivatives of this compound was shown by Vafajoo et al. (2014), who employed an electrocatalytic multicomponent assembling process, which further demonstrates the compound's adaptability in various chemical reactions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

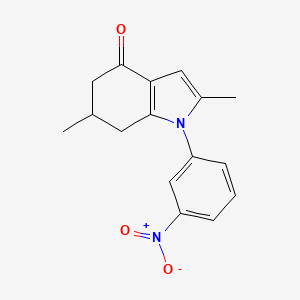

Applications in Medical Research

- The compound's derivatives have been studied for their potential in medical applications, particularly in antiviral research. Al-Masoudi et al. (2013) synthesized a series of pyrano-chromene and pyrimido pyrano-chromene derivatives starting from a similar compound, which were selected for inhibitory activity screening against HIV-1 and HIV-2 (Al-Masoudi, Mohammed, Hamdy, Akrawi, Eleya, Spannenberg, Pannecouque, & Langer, 2013).

Material Science and Photovoltaic Applications

- The derivatives of this compound have been explored in the context of material science, particularly in the fabrication of organic–inorganic photodiodes. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of related quinoline derivatives, demonstrating their potential in the development of photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

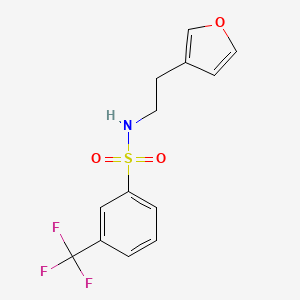

Antimicrobial Research

- The compound has also been investigated for its antimicrobial properties. Moshafi et al. (2016) synthesized derivatives and evaluated their antibacterial effects against selected bacterial strains, providing insights into potential applications in developing new antibacterial drugs (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).

Catalytic Applications

- Shaterian and Rigi (2014) utilized a bio-supported solid acid catalyst for synthesizing derivatives of this compound, highlighting its application in green chemistry and the synthesis of complex organic compounds (Shaterian & Rigi, 2014).

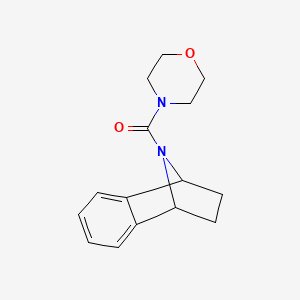

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

This compound interacts with its targets, EGFR and VEGFR-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to a decrease in tumor growth .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 signaling pathways . By inhibiting these receptors, this compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .

Pharmacokinetics

Its strong and selective cytotoxic potency suggests that it may have favorable adme properties .

Result of Action

As a result of its action, this compound exhibits strong and selective cytotoxic potency against cancer cell lines . This suggests that the compound effectively inhibits cell proliferation and angiogenesis, leading to a reduction in tumor growth .

Direcciones Futuras

The future research directions could involve further exploration of the synthesis, characterization, and potential applications of “2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” and similar compounds. Their potential biological activities, such as antitumor activity, could be of particular interest .

Propiedades

IUPAC Name |

2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N2O3/c20-11-5-3-6-12(21)15(11)14-10(8-22)18(23)26-17-9-4-1-2-7-13(9)25-19(24)16(14)17/h1-7,14H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBFFJRQOPEHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)

![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)

![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)

![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)